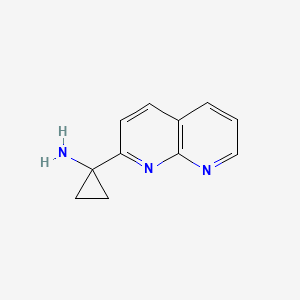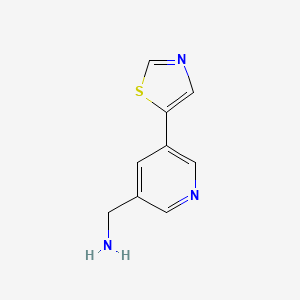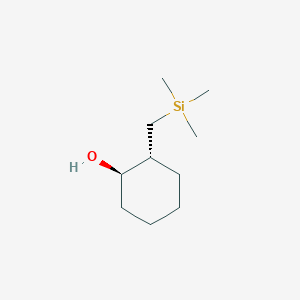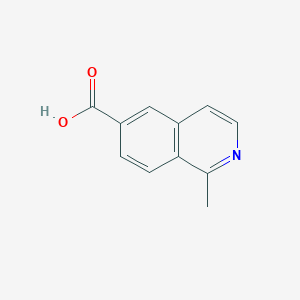![molecular formula C7H8ClN3O B11906939 (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride typically involves the formation of the imidazo[4,5-b]pyridine ring system followed by the introduction of the methanol group. One common method involves the use of a Pd-catalyzed amide coupling reaction. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine ring, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(3H-Imidazo[4,5-b]pyridin-6-yl)methanolhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese verschiedener Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (3H-Imidazo[4,5-b]pyridin-6-yl)methanolhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Es kann auf GABA-A-Rezeptoren wirken und die Neurotransmission beeinflussen.
Ähnliche Verbindungen:
Imidazo[4,5-b]pyridin-Derivate: Dazu gehören Verbindungen wie 3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol und 6-(Imidazo[1,2-a]pyridin-6-yl)-chinazolin-4(3H)-on.
Imidazolhaltige Verbindungen: Wie Clemizol und Etonitazen, die ähnliche strukturelle Merkmale und biologische Aktivitäten aufweisen.
Einzigartigkeit: (3H-Imidazo[4,5-b]pyridin-6-yl)methanolhydrochlorid ist aufgrund seines spezifischen Substitutionsmusters und des Vorhandenseins der Methanolgruppe einzigartig, die seine Reaktivität und biologische Aktivität im Vergleich zu anderen Imidazo[4,5-b]pyridin-Derivaten beeinflussen kann.
Wirkmechanismus
The mechanism of action of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can act on GABA A receptors, influencing neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-b]pyridine derivatives: These include compounds like 3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol and 6-(imidazo[1,2-a]pyridin-6-yl)-quinazolin-4(3H)-one.
Imidazole-containing compounds: Such as clemizole and etonitazene, which share similar structural features and biological activities.
Uniqueness: (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and biological activity compared to other imidazo[4,5-b]pyridine derivatives.
Eigenschaften
Molekularformel |
C7H8ClN3O |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
1H-imidazo[4,5-b]pyridin-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c11-3-5-1-6-7(8-2-5)10-4-9-6;/h1-2,4,11H,3H2,(H,8,9,10);1H |
InChI-Schlüssel |
QBSADUTZOGRHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1NC=N2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one](/img/structure/B11906881.png)





![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)




